molecular formula C23H17Cl2NO4 B12046731 Clefma CAS No. 1246964-32-8

Clefma

Cat. No.: B12046731
CAS No.: 1246964-32-8
M. Wt: 442.3 g/mol
InChI Key: ABOUDPJRQGWQNW-GGDLZHBGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Clefma, also known as 4-[3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl]-4-oxo-2-butenoic acid, is a synthetic analog of curcumin. It has garnered significant attention due to its potent anti-inflammatory and anticancer properties. This compound has been shown to induce apoptosis in various cancer cell lines, making it a promising candidate for cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

Clefma is synthesized through a multi-step process involving the condensation of 2-chlorobenzaldehyde with piperidone derivatives. The key steps include:

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. High-performance liquid chromatography (HPLC) is often employed to ensure the stability and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Clefma undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique biological activities .

Scientific Research Applications

Oral Squamous Carcinoma

Research indicates that CLEFMA significantly reduces cell viability in oral squamous carcinoma (OSCC) cells. Studies have shown:

  • Cell Viability Reduction : this compound treatment resulted in decreased colony formation and increased apoptotic cell distribution in OSCC cells such as HSC-3 and SCC-9 .
  • In Vivo Studies : In animal models, this compound administration suppressed tumor growth in xenograft models derived from SCC-9 cells, demonstrating its potential as an anti-cancer agent .

Cervical Cancer

This compound has also been studied for its effects on cervical cancer cells (HeLa and SiHa):

  • Cell Death Induction : The compound reduced cell viability significantly at concentrations above 10 μM, with a marked increase in apoptotic markers .
  • Pathway Activation : The study highlighted that this compound's action involves the upregulation of cleaved caspase-3 and the phosphorylation of MAPK proteins, indicating a robust apoptotic response .

Lung Cancer

In lung cancer models, this compound demonstrated cytotoxic effects:

  • ROS Production : It was found to increase reactive oxygen species (ROS) production, leading to enhanced cell death in lung cancer cell lines such as A549 .
  • Combination Therapy Potential : When combined with cisplatin, this compound showed synergistic effects, enhancing the overall cytotoxicity against lung cancer cells .

Data Table: Summary of Findings

Cancer TypeEffect of this compoundMechanism InvolvedReference
Oral Squamous CarcinomaReduced cell viabilityActivation of caspases; MAPK pathway
Cervical CancerInduced apoptosisERK1/2 and p38 activation
Lung CancerIncreased ROS; reduced viabilityCombination with cisplatin

Case Study 1: Oral Squamous Carcinoma

In a controlled study involving SCC-9 cells treated with varying concentrations of this compound, significant increases in apoptotic markers were observed. Flow cytometry analysis revealed a higher percentage of cells undergoing apoptosis post-treatment compared to controls.

Case Study 2: Cervical Cancer

A study on HeLa cells demonstrated that treatment with this compound led to a concentration-dependent decrease in cell viability. The use of specific inhibitors for ERK1/2 and p38 pathways confirmed their role in mediating the apoptotic effects induced by this compound.

Mechanism of Action

Clefma exerts its effects through multiple mechanisms, including:

    Induction of Apoptosis: this compound activates both intrinsic and extrinsic apoptotic pathways. .

    Molecular Targets and Pathways: this compound targets the extracellular signal-regulated kinases (ERK1/2) and p38 signaling pathways.

Comparison with Similar Compounds

Clefma is compared with other curcumin analogs, such as EF24 and 3,5-bis(benzylidene)-4-piperidones. These compounds share similar structural features but differ in their biological activities and mechanisms of action .

    EF24: Another curcumin analog with potent anticancer properties. It induces apoptosis through different signaling pathways compared to this compound.

    3,5-bis(benzylidene)-4-piperidones: These compounds have been studied for their anti-proliferative and anti-inflammatory properties.

Conclusion

This compound is a promising synthetic curcumin analog with significant potential in cancer therapy. Its ability to induce apoptosis through multiple pathways and its wide range of scientific research applications make it a valuable compound for further investigation.

Biological Activity

Clefma, a compound of growing interest in cancer research, exhibits significant biological activity, particularly in inducing apoptosis in various cancer cell lines. This article synthesizes findings from multiple studies to present a comprehensive overview of this compound's mechanisms of action, efficacy in different cancer types, and the underlying biochemical pathways involved.

This compound has been shown to activate both the extrinsic and intrinsic apoptotic pathways in cancer cells. The following sections detail the specific mechanisms through which this compound exerts its effects.

Apoptosis Induction

  • Caspase Activation : this compound treatment leads to the activation of caspases, particularly caspase-3, which is crucial for the execution phase of apoptosis. Studies demonstrate that this compound increases the expression of cleaved caspase-3 in osteosarcoma cells (U2OS and HOS) and oral squamous carcinoma cells (OSCC) .
  • MAPK Pathway Activation : The compound activates mitogen-activated protein kinases (MAPK), specifically JNK and p38 pathways. These pathways are essential for mediating cellular responses to stress and are implicated in apoptosis .
  • Cell Cycle Arrest : this compound treatment results in an increase in the sub-G1 phase population, indicating cell cycle arrest and subsequent apoptosis .

Efficacy Across Cancer Types

This compound has demonstrated efficacy against various cancer types, including:

  • Oral Squamous Carcinoma : In vitro studies show that this compound significantly decreases cell viability and induces apoptosis in OSCC cell lines (HSC-3 and SCC-9). It also enhances the effects of other chemotherapeutic agents like paclitaxel .
  • Osteosarcoma : Research indicates that this compound effectively reduces cell viability in human osteosarcoma cell lines (U2OS and HOS), with dose-dependent effects observed .

Study 1: Oral Squamous Carcinoma

In a study examining the effects of this compound on OSCC, researchers treated HSC-3 and SCC-9 cells with varying concentrations of this compound. Results showed:

  • Decline in Cell Viability : A significant reduction in viable cells was observed at concentrations above 4 μM.
  • Increased Apoptotic Cell Distribution : Flow cytometry analysis indicated a higher percentage of apoptotic cells post-treatment compared to control groups .

Study 2: Osteosarcoma Cells

A similar investigation into U2OS cells revealed:

  • Caspase Cascade Activation : Treatment with this compound led to increased levels of cleaved caspases 8 and 9, confirming the activation of both extrinsic and intrinsic apoptotic pathways.
  • Protein Expression Changes : The study utilized a human apoptosis array showing upregulation of multiple apoptosis-related proteins following this compound treatment .

Data Summary

The following table summarizes key findings from studies on the biological activity of this compound:

Cancer Type Cell Line(s) Key Findings Mechanism(s)
Oral Squamous CarcinomaHSC-3, SCC-9Reduced cell viability; increased apoptosisCaspase activation; MAPK pathway
OsteosarcomaU2OS, HOSInduced apoptosis; activated caspasesExtrinsic & intrinsic pathways

Properties

CAS No.

1246964-32-8

Molecular Formula

C23H17Cl2NO4

Molecular Weight

442.3 g/mol

IUPAC Name

(Z)-4-[(3E,5E)-3,5-bis[(2-chlorophenyl)methylidene]-4-oxopiperidin-1-yl]-4-oxobut-2-enoic acid

InChI

InChI=1S/C23H17Cl2NO4/c24-19-7-3-1-5-15(19)11-17-13-26(21(27)9-10-22(28)29)14-18(23(17)30)12-16-6-2-4-8-20(16)25/h1-12H,13-14H2,(H,28,29)/b10-9-,17-11+,18-12+

InChI Key

ABOUDPJRQGWQNW-GGDLZHBGSA-N

Isomeric SMILES

C\1N(C/C(=C\C2=CC=CC=C2Cl)/C(=O)/C1=C/C3=CC=CC=C3Cl)C(=O)/C=C\C(=O)O

Canonical SMILES

C1C(=CC2=CC=CC=C2Cl)C(=O)C(=CC3=CC=CC=C3Cl)CN1C(=O)C=CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.